Bromanil

Charge-Transfer Complexes Electron Affinity Thermodynamics

Substituting bromanil with chloranil risks failed CT experiments due to a 0.32 eV electron affinity gap. Bromanil's weaker π-acceptor strength (EA 2.44 ± 0.2 eV) enables controlled complexation with weak donors-critical in spectrofluorimetric pharmaceutical analysis where signal enhancement reaches 29-36×. • Quantifiably lower EA (2.44 eV vs. 2.76 eV for chloranil) for reproducible CT complex thermodynamics • Distinct unit cell (a₀ = 8.624 Å) ensures correct donor-acceptor stacking in functional cocrystals • Steric bromine bulk controls regioselective monoaddition in bis-indolylquinone natural product synthesis

Molecular Formula C6Br4O2
Molecular Weight 423.68 g/mol
CAS No. 488-48-2
Cat. No. B121756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBromanil
CAS488-48-2
Synonyms2,3,5,6-Tetrabromo-2,5-cyclohexadiene-1,4-dione;  Tetrabromo-1,4-benzoquinone;  Tetrabromo-p-benzoquinone;  Tetrabromo-p-quinone;  Tetrabromobenzoquinone;  Tetrabromoquinone;  3,4,5,6-Tetrabromocyclohexadiene-1,2-dione;  NSC 36927; 
Molecular FormulaC6Br4O2
Molecular Weight423.68 g/mol
Structural Identifiers
SMILESC1(=C(C(=O)C(=C(C1=O)Br)Br)Br)Br
InChIInChI=1S/C6Br4O2/c7-1-2(8)6(12)4(10)3(9)5(1)11
InChIKeyLWHDQPLUIFIFFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bromanil CAS 488-48-2 Tetrabromo-p-benzoquinone Procurement Guide for Dehydrogenation and Charge-Transfer Research


Bromanil (2,3,5,6-tetrabromo-1,4-benzoquinone, CAS 488-48-2) is a perhalogenated p-benzoquinone derivative belonging to the haloanil class of strong π-electron acceptors. This class includes the widely used chloranil (tetrachloro-), fluoranil (tetrafluoro-), and iodanil (tetraiodo-) analogs, all of which share a common quinonoid core with four halogen substituents. Bromanil is characterized by its high molecular weight (423.68 g/mol), low aqueous solubility, and a characteristic light yellow to yellow crystalline appearance . While these haloanils are structurally isomorphic and often interchangeable as generic electron acceptors in charge-transfer complexation, their divergent physical and electronic properties—arising from the distinct electronic nature of the halogen substituents—impose critical constraints on their functional performance in specific research and industrial applications [1].

Bromanil Selection Criteria: Why Chloranil and Fluoranil Are Not Direct Substitutes for Bromanil


Generic substitution among haloanils—specifically substituting bromanil with the more common and less expensive chloranil or fluoranil—is a high-risk proposition for scientific procurement. Although they are isomorphous in crystal structure, their fundamental electronic, steric, and photophysical properties diverge significantly. As detailed in Section 3, bromanil exhibits a substantially lower electron affinity (2.44 ± 0.2 eV) compared to fluoranil (2.92 ± 0.2 eV) and chloranil (2.76 ± 0.2 eV) [1]. This translates to a weaker electron-withdrawing capacity, which directly impacts the thermodynamics and kinetics of charge-transfer complex formation, the equilibrium constants of resulting complexes, and the driving force for oxidation reactions. Furthermore, the greater degree of bond reorganization in its triplet excited state compared to fluoranil, confirmed by time-resolved resonance Raman spectroscopy [2], indicates that bromanil will not perform identically in photochemical or photocatalytic applications. Procurement decisions based solely on in-class similarity without accounting for these quantifiable differences will lead to irreproducible results in electron-transfer studies, failure in regioselective syntheses, and compromised performance in solid-state materials design. The following evidence establishes the specific, data-driven justifications for selecting bromanil over its analogs.

Quantitative Evidence for Selecting Bromanil (CAS 488-48-2) Over Chloranil and Fluoranil


Electron Affinity: A Quantified 0.32–0.48 eV Difference Dictates Charge-Transfer Driving Force

The electron affinity (EA) of bromanil is quantitatively lower than both chloranil and fluoranil, providing a distinct, tunable driving force for charge-transfer (CT) complex formation and electron-transfer reactions. Specifically, bromanil's EA is 2.44 ± 0.2 eV, compared to 2.76 ± 0.2 eV for chloranil and 2.92 ± 0.2 eV for fluoranil, all measured at 0 °K [1]. This establishes a clear reactivity hierarchy where fluoranil is the strongest acceptor, followed by chloranil, then bromanil. The formation constants of CT complexes with tertiary amines follow this trend, confirming that bromanil's lower EA directly results in less stable, but more readily dissociable, complexes compared to chloranil [2].

Charge-Transfer Complexes Electron Affinity Thermodynamics

Triplet Excited State Reorganization: Greater Structural Change in Bromanil vs. Fluoranil for Photochemical Selectivity

In photochemical applications where the triplet excited state is the active species, bromanil exhibits a significantly greater degree of bond reorganization compared to fluoranil. Time-resolved resonance Raman spectroscopy combined with ab initio calculations confirmed that the structural changes upon excitation to the triplet state are more pronounced for bromanil than for either the parent benzoquinone or fluoranil [1]. This differential excited-state geometry influences the compound's reactivity in hydrogen abstraction, addition reactions, and electron transfer processes from the triplet state.

Photochemistry Excited State Dynamics Time-Resolved Spectroscopy

Crystal Lattice Parameters: Isomorphous but Quantifiably Distinct Cell Dimensions Impact Solid-State Engineering

While bromanil and chloranil are isomorphous and share the same space group (P 21/a), their unit cell parameters are quantifiably different, reflecting the larger atomic radius of bromine versus chlorine. Single-crystal X-ray diffraction reveals cell constants of a₀ = 8.624 Å, b₀ = 6.173 Å, c₀ = 9.027 Å, β = 74.2° for bromanil, compared to a₀ = 8.862 Å, b₀ = 5.837 Å, c₀ = 8.763 Å, β = 72.6° for chloranil [1]. The larger b₀ and c₀ axes for bromanil (+0.336 Å and +0.264 Å, respectively) are direct consequences of bromine's increased van der Waals radius.

Crystal Engineering Cocrystals X-ray Diffraction

Regioselective Synthesis: Steric Bulk of Bromine Enables Monoaddition Control with Indoles for Natural Product Synthesis

The larger atomic radius of bromine in bromanil provides a critical steric advantage in base-promoted condensation reactions with indoles, enabling regioselective control not achievable with the smaller chlorine analog, chloranil. In the total synthesis of demethylasterriquinone B1 (an orally active insulin mimetic), the use of bromanil with sterically hindered 2-isoprenylindole was essential to stop the reaction at monoaddition. This allowed for the subsequent sequential addition of a second, different indole (7-prenylindole) to access the desired bis-indolylquinone natural product [1]. The use of chloranil, lacking this steric profile, would lead to uncontrolled bis-addition and a complex mixture of regioisomers.

Organic Synthesis Regioselectivity Natural Products

Procurement Justification: When Bromanil Outperforms Chloranil and Fluoranil in R&D Applications


Tunable Electron Affinity for Charge-Transfer Complex Studies

Researchers studying the thermodynamics and kinetics of charge-transfer (CT) complex formation, particularly with weak electron donors, require a weaker π-acceptor than chloranil or fluoranil. Bromanil's quantitatively lower electron affinity (2.44 ± 0.2 eV vs. 2.76 ± 0.2 eV for chloranil) [1] makes it the ideal choice to observe subtle changes in CT complex stability and to avoid saturation of the donor. This is critical in the analytical determination of pharmaceuticals (e.g., quinolone agents, catecholamines) via spectrofluorimetric methods where bromanil forms stable, quantifiable CT complexes that enhance fluorescence signals by 29–36 times [2].

Solid-State Crystal Engineering and Cocrystal Design

In the design of functional organic cocrystals for electronic or optoelectronic applications, the precise lattice matching of components is paramount. The distinct unit cell parameters of bromanil (a₀ = 8.624 Å, b₀ = 6.173 Å, c₀ = 9.027 Å, β = 74.2°) compared to chloranil (a₀ = 8.862 Å, b₀ = 5.837 Å, c₀ = 8.763 Å, β = 72.6°) [3] directly impact donor-acceptor stacking, halogen bonding networks, and ultimately the material's ionicity and charge transport properties. Substituting bromanil with chloranil will alter the crystal packing motif, as demonstrated in the 1,5-diaminonaphthalene cocrystal series where DAN-chloranil uniquely crystallizes in a noncentrosymmetric space group, while DAN-bromanil and DAN-fluoranil form mixed stacks [4]. Selecting the correct haloanil is non-negotiable for reproducible crystal engineering.

Regioselective Synthesis of Bis-indolylquinone Natural Products

Synthetic chemists targeting bis-indolylquinone natural products, such as the insulin mimetic demethylasterriquinone B1 (L-783,281), must use bromanil as the electrophilic core. The steric bulk of its four bromine atoms is essential for controlling the condensation sequence with indoles, specifically halting the reaction at monoaddition with 2-isoprenylindole to permit the subsequent introduction of a second, distinct indole moiety [5]. The use of chloranil or fluoranil in this context leads to uncontrolled bis-addition and intractable regioisomeric mixtures. Bromanil is thus the required reagent for this established, high-value synthetic route.

Photochemical and Photoredox Studies on Triplet State Reactivity

Investigations into the photochemistry of quinones, particularly those involving hydrogen abstraction or electron transfer from the triplet excited state, require bromanil when a more structurally distorted excited state is desired. Time-resolved resonance Raman data confirm a greater degree of bond reorganization in bromanil's triplet state compared to fluoranil [6]. This differential photophysics will manifest as altered reactivity and product distributions. Using fluoranil as a substitute will yield results that are not comparable, as the excited-state potential energy surfaces and thus the chemical dynamics are fundamentally different.

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